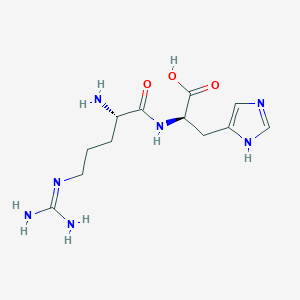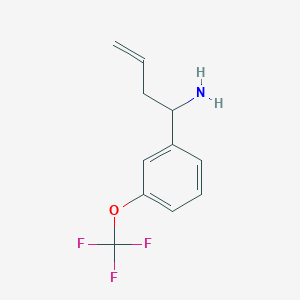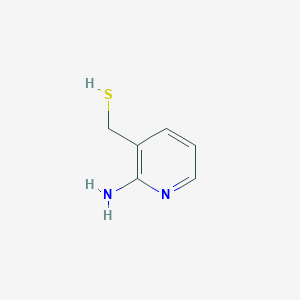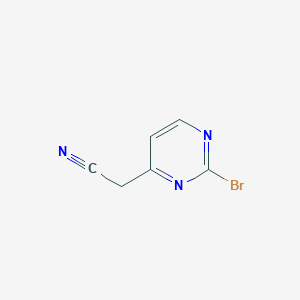
(R)-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, an amino group, and a guanidino group, making it a subject of interest in both chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid typically involves multiple steps, starting from simpler organic molecules. One efficient procedure involves the formation of 4,5-dihydro-1H-imidazol-5-one from aryl amidines and ketones under transition-metal-free conditions . This method is advantageous due to its high yield and the absence of transition metals, which can be problematic in some reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties and functions.
Biology
In biological research, this compound is studied for its potential role in various biochemical pathways. Its amino and guanidino groups make it a candidate for interactions with enzymes and receptors, influencing cellular processes.
Medicine
In medicine, ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid is investigated for its therapeutic potential. It may act as a drug candidate for treating diseases related to its molecular targets.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various applications.
Wirkmechanismus
The mechanism of action of ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, the guanidino group may interact with negatively charged sites on proteins, while the imidazole ring can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: Similar in having a guanidino group, but lacks the imidazole ring.
Histidine: Contains an imidazole ring but lacks the guanidino group.
Creatine: Contains both an amino group and a guanidino group but has a different overall structure.
Uniqueness
®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical and biological interactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H21N7O3 |
|---|---|
Molekulargewicht |
311.34 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H21N7O3/c13-8(2-1-3-17-12(14)15)10(20)19-9(11(21)22)4-7-5-16-6-18-7/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9+/m0/s1 |
InChI-Schlüssel |
BNODVYXZAAXSHW-DTWKUNHWSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)

![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)


![2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13108341.png)
![1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B13108350.png)



![6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13108365.png)

